Mofezolac, chemically known as [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is a synthetic, non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) [, , , , ]. It is classified as a selective cyclooxygenase-1 (COX-1) inhibitor [, , , , ]. In scientific research, Mofezolac serves as a valuable tool for investigating the roles of COX-1 in various physiological and pathological processes, including inflammation, pain, cancer, and neuroinflammation [, , , , ].
The molecular structure of Mofezolac comprises a central isoxazole ring substituted at positions 3 and 4 with 4-methoxyphenyl groups and at position 5 with an acetic acid moiety [, , , , ]. The specific structural features contribute to its binding affinity and selectivity for the COX-1 enzyme [, , , , ].
Mofezolac undergoes metabolic transformations in vivo, primarily involving demethylation and conjugation reactions [, , ]. The major metabolic pathways include demethylation to form [3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-5-isoxazolyl]acetic acid (3-DM-mofezolac) and conjugation with sulfate to produce 4-[4-(4-methoxyphenyl)-5-carboxymethyl-3-isoxazolyl]phenyl hydrogen sulfate (3-DM-mofezolac-sulfate) [, , ]. The metabolic profile varies across different animal species [, , ].
Mofezolac exerts its pharmacological effects primarily through the selective inhibition of COX-1, an enzyme responsible for the biosynthesis of prostaglandins [, , , , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation and pain [, , , , ]. By inhibiting COX-1, Mofezolac reduces prostaglandin synthesis, thereby alleviating pain and inflammation [, , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2